Cas no 6784-25-4 (Diformyldapsone)
Diformyldapsone Chemical and Physical Properties
Names and Identifiers
-
- Formamide,N,N'-(sulfonyldi-4,1-phenylene)bis- (9CI)
- diformyl dapsone
- N-[4-(4-formamidophenyl)sulfonylphenyl]formamide
- 4,4'-Bis-(formamido)-diphenylsulfon
- 4,4'-Diformamidodiphenyl sulfone
- 4',4''-sulfonyldiformanilide
- Bis-(4-formamino-phenyl)-sulfon
- Bis-(4-formylamino-phenyl)-sulfon
- bis-(4-formylamino-phenyl)-sulfone
- DFDDS
- Diformyl diaminodiphenylsulfone
- Diformyl-4,4'-sulfonyldianiline
- Formilone
- N,N'-(4,4'-sulfonylbis(4,1-phenylene))diformamide
- NSC53674
- p,p'-Sulfonylbisformanilide
- WR 6798
- Formamide, N,N'-(sulfonyldi-4,1-phenylene)bis-
- CHEMBL2001327
- N,N'-Diformyl-p,p'-diaminodiphenylsulfone
- WLN: VHMR DSWR DMVH
- Formanilide, 4',4'''-sulfonyldi-
- N,N'-(Sulfonylbis(4,1-phenylene))diformamide
- Formanilide, 4',4'''-sulfonylbis-
- BRN 2815334
- 4,4'-diformamidodiphenylsulfone
- WR-6798
- 4,4'-sulfonylbisformanilide
- Diformamido diphenylsulfone
- Diformyldapsone
- DTXSID70218079
- Sulfone, bis(N-formyl-p-aminophenyl)
- FORMANILIDE, 4,4'-SULFONYLBIS-
- N,p'-diaminodiphenylsulfone
- NSC-53674
- NCI60_004323
- Formamide,N'-(sulfonyldi-4,1-phenylene)bis-
- Formanilide,4'''-sulfonyldi-
- UNII-TF8F6OBI8Q
- 6784-25-4
- TF8F6OBI8Q
- P,P'-SULFONYLBIS(FORMANILIDE)
- 3-13-00-01270 (Beilstein Handbook Reference)
- SCHEMBL3955572
- Formanilide,4'''-sulfonylbis-
- NSC 53674
- DFD
-
- Inchi: 1S/C14H12N2O4S/c17-9-15-11-1-5-13(6-2-11)21(19,20)14-7-3-12(4-8-14)16-10-18/h1-10H,(H,15,17)(H,16,18)
- InChI Key: NOWADDNUCMOPLH-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC=O)(C1C=CC(=CC=1)NC=O)(=O)=O
Computed Properties
- Exact Mass: 304.05186
- Monoisotopic Mass: 304.05177804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Density: 1.3704 (rough estimate)
- Melting Point: NA
- Boiling Point: 643.4±40.0 °C at 760 mmHg
- Flash Point: 342.9±27.3 °C
- Refractive Index: 1.6930 (estimate)
- PSA: 92.34
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
Diformyldapsone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Diformyldapsone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D445908-10mg |
Diformyldapsone |
6784-25-4 | 10mg |
$110.00 | 2023-05-18 | ||
| TRC | D445908-25mg |
Diformyldapsone |
6784-25-4 | 25mg |
$207.00 | 2023-05-18 | ||
| TRC | D445908-100mg |
Diformyldapsone |
6784-25-4 | 100mg |
$ 800.00 | 2023-09-07 |
Diformyldapsone Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Diformyldapsone
Introduction to Diformyldapsone (CAS No. 6784-25-4)
Diformyldapsone, also known as 4,4'-diaminodiphenyl sulfone bis(formaldehyde), is a compound with the chemical formula C14H14N2O2S. This compound is a derivative of dapsone, a well-known antimicrobial and anti-inflammatory agent used in the treatment of leprosy and dermatological conditions such as dermatitis herpetiformis. The unique structure of Diformyldapsone imparts it with distinct properties that make it a subject of interest in various research and pharmaceutical applications.
The chemical structure of Diformyldapsone (CAS No. 6784-25-4) consists of two phenyl rings linked by a sulfone group, with each phenyl ring substituted by an amino group and a formyl group. This structural arrangement contributes to its potential as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored the reactivity and stability of Diformyldapsone, highlighting its role in organic synthesis and its potential as a building block for new pharmaceuticals.
In the realm of medicinal chemistry, Diformyldapsone has been investigated for its antimicrobial properties. Research has shown that it exhibits activity against a range of bacteria, including those resistant to conventional antibiotics. This makes it a promising candidate for the development of new antibacterial agents, particularly in the context of multidrug-resistant infections. Additionally, studies have explored its anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory diseases.
The synthesis of Diformyldapsone typically involves the reaction of dapsone with formaldehyde under controlled conditions. This process has been optimized to achieve high yields and purity, making it feasible for large-scale production. The synthetic route is well-documented in the literature, providing a solid foundation for further research and development.
In terms of safety and handling, Diformyldapsone is generally considered stable under normal laboratory conditions. However, like many organic compounds, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) should be used when working with this compound to ensure safety.
The environmental impact of Diformyldapsone is another area of interest. Studies have evaluated its biodegradability and potential ecological effects, indicating that it is relatively stable in the environment but can be broken down by microbial processes over time. This information is crucial for assessing its suitability for various applications and ensuring responsible use.
In clinical settings, the use of Diformyldapsone-derived compounds has shown promise in treating leprosy and other dermatological conditions. Clinical trials have demonstrated its efficacy and safety profile, with minimal side effects reported. These findings have contributed to its approval for use in certain therapeutic regimens, further validating its importance in medical practice.
Recent advancements in computational chemistry have also played a significant role in understanding the properties and behavior of Diformyldapsone. Molecular modeling studies have provided insights into its electronic structure, reactivity, and interactions with biological targets. These computational tools are invaluable for predicting the behavior of new derivatives and optimizing their design for specific applications.
In conclusion, Diformyldapsone (CAS No. 6784-25-4) is a multifaceted compound with potential applications in organic synthesis, pharmaceutical development, and clinical therapy. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new aspects of its behavior and utility, the future prospects for this compound appear promising.
6784-25-4 (Diformyldapsone) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)